

A Technical Guide to Fmoc-L-phenylalanyl Chloride: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Fmoc-L-phenylalanyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N α -(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl chloride (**Fmoc-L-phenylalanyl chloride**), a key reagent in peptide synthesis and a building block for advanced biomaterials. This document details its chemical properties, provides a conceptual framework for its application in solid-phase peptide synthesis (SPPS), and explores the self-assembly characteristics of the closely related Fmoc-L-phenylalanine, which has significant implications for drug delivery and tissue engineering.

Core Properties of Fmoc-L-phenylalanyl Chloride

Fmoc-L-phenylalanyl chloride is a derivative of the amino acid L-phenylalanine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and an acid chloride functionality. These features make it a highly reactive building block for the introduction of a phenylalanine residue in peptide chains.

| Property | Value | Citation(s) |
|-------------------|---|-----------------|
| CAS Number | 103321-57-9 | [1][2][3][4][5] |
| Molecular Formula | C ₂₄ H ₂₀ ClNO ₃ | [3] |
| Molecular Weight | 405.9 g/mol | [3] |

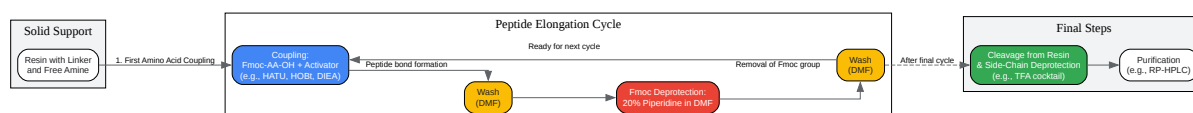
Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Fmoc-L-phenylalanyl chloride** and other Fmoc-protected amino acids is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides and proteins. The Fmoc group serves as a temporary protecting group for the N-terminus of the amino acid.^[6] Its base-lability is a key feature of the widely used Fmoc/tBu orthogonal protection strategy.^[7]

The general cycle of Fmoc-SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).^[6]

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for the incorporation of an amino acid like L-phenylalanine.



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Fmoc Solid-Phase Peptide Synthesis Workflow

Detailed Methodologies for Key SPPS Steps

1. Resin Preparation and First Amino Acid Coupling:

- The solid support (e.g., Rink amide resin, 2-chlorotrityl chloride resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).^{[8][9]}

- For resins with a pre-attached linker requiring Fmoc removal, the resin is treated with 20% piperidine in DMF to expose the free amine.[8]
- The first Fmoc-protected amino acid (e.g., Fmoc-L-phenylalanine) is pre-activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an additive like HOBt (Hydroxybenzotriazole) in the presence of a base like DIEA (N,N-Diisopropylethylamine).[7][8]
- The activated amino acid solution is then added to the resin, and the mixture is agitated to facilitate the coupling reaction.[7]

2. Fmoc Deprotection:

- After coupling, the resin is washed thoroughly with DMF to remove excess reagents.[8]
- The N-terminal Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF. This reaction is a β -elimination that releases the free amine of the peptide chain.[6][10] The progress of this step can be monitored by UV spectroscopy due to the chromophoric nature of the dibenzofulvene byproduct.[10]

3. Subsequent Amino Acid Couplings:

- Following Fmoc deprotection and washing, the next activated Fmoc-amino acid is coupled to the newly exposed N-terminus.
- This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.[6]

4. Cleavage and Purification:

- Once the synthesis is complete, the peptide is cleaved from the solid support, and any acid-labile side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions.[6]
- The crude peptide is then precipitated, lyophilized, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

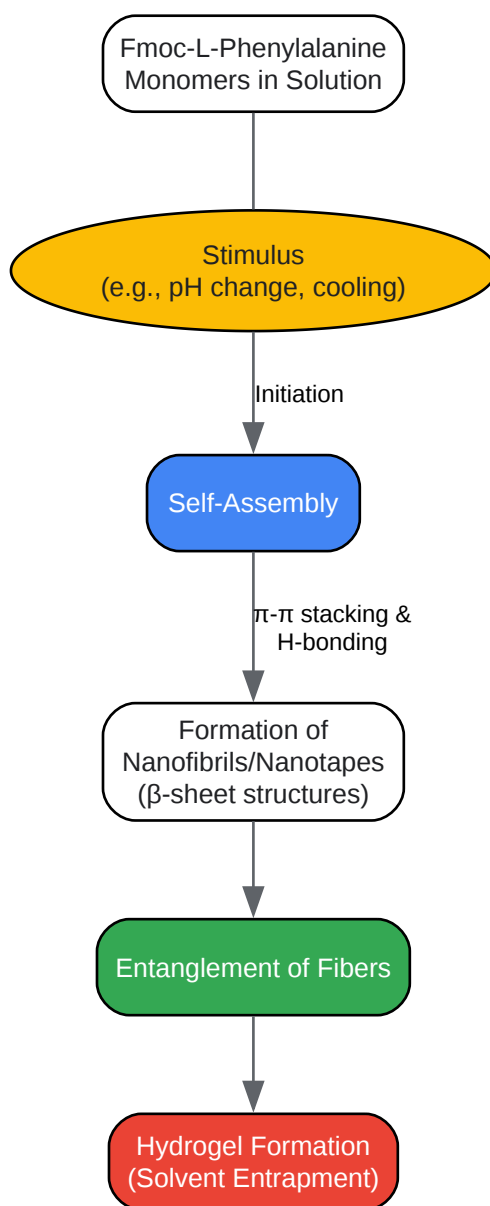
Self-Assembly and Hydrogel Formation of Fmoc-L-phenylalanine

While **Fmoc-L-phenylalanyl chloride** is primarily a reactive intermediate, the resulting Fmoc-L-phenylalanine moiety is a well-studied building block for the creation of self-assembling biomaterials, particularly hydrogels.^{[1][2]} These hydrogels have potential applications in drug delivery, cell culture, and tissue engineering.^[2]

The self-assembly is a hierarchical process driven by a combination of non-covalent interactions, including π - π stacking of the aromatic fluorenyl and phenyl groups, and hydrogen bonding between the peptide backbones.^{[1][4]}

Logical Pathway of Self-Assembly

The formation of a hydrogel from Fmoc-L-phenylalanine is a stimulus-induced process, often triggered by a change in pH or temperature.^{[1][2]}



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Self-Assembly of Fmoc-L-Phenylalanine into a Hydrogel

This process typically involves dissolving Fmoc-L-phenylalanine at a basic pH and then lowering the pH, which protonates the carboxylate group and reduces electrostatic repulsion, thereby promoting aggregation and self-assembly into a fibrillar network that entraps water to form the hydrogel.[1] The final structure and mechanical properties of the hydrogel can be influenced by factors such as concentration, pH, and the presence of buffer ions.[1][2]

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